molecular formula C17H11Cl2NO B1420583 8-Chloro-2-(2-methylphenyl)quinoline-4-carbonyl chloride CAS No. 1160263-55-7

8-Chloro-2-(2-methylphenyl)quinoline-4-carbonyl chloride

Cat. No.: B1420583
CAS No.: 1160263-55-7
M. Wt: 316.2 g/mol
InChI Key: CVSWKJIUGVPIFA-UHFFFAOYSA-N
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Description

8-Chloro-2-(2-methylphenyl)quinoline-4-carbonyl chloride is a quinoline derivative that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a quinoline core substituted with a chloro group at the 8-position, a 2-methylphenyl group at the 2-position, and a carbonyl chloride group at the 4-position. The presence of these functional groups imparts distinct chemical properties, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Chloro-2-(2-methylphenyl)quinoline-4-carbonyl chloride typically involves multi-step reactions starting from readily available precursors. One common method involves the Friedländer synthesis, where an o-aminoaryl ketone reacts with a carbonyl compound under acidic or basic conditions to form the quinoline core . The final step involves the conversion of the quinoline derivative to the carbonyl chloride using reagents like thionyl chloride or oxalyl chloride under anhydrous conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory-scale synthesis methods. These processes are designed to maximize yield, minimize waste, and ensure the purity of the final product. Techniques such as continuous flow synthesis, use of recyclable catalysts, and solvent recovery systems are often employed to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Comparison with Similar Compounds

Properties

IUPAC Name

8-chloro-2-(2-methylphenyl)quinoline-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11Cl2NO/c1-10-5-2-3-6-11(10)15-9-13(17(19)21)12-7-4-8-14(18)16(12)20-15/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVSWKJIUGVPIFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601201506
Record name 8-Chloro-2-(2-methylphenyl)-4-quinolinecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601201506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1160263-55-7
Record name 8-Chloro-2-(2-methylphenyl)-4-quinolinecarbonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160263-55-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Chloro-2-(2-methylphenyl)-4-quinolinecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601201506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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